4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine
Description
4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine is a sulfur-containing indole derivative characterized by a thioether (sulfanyl) linkage between the indole moiety and a butan-1-amine chain. This compound belongs to a class of bioactive molecules where the indole core is modified to modulate pharmacological properties such as receptor binding, solubility, and metabolic stability. Indole derivatives are widely explored in medicinal chemistry due to their presence in natural products (e.g., serotonin, tryptophan) and their ability to interact with diverse biological targets, including neurotransmitter receptors and enzymes .
Properties
CAS No. |
61021-93-0 |
|---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
4-(1H-indol-3-ylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C12H16N2S/c13-7-3-4-8-15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8,13H2 |
InChI Key |
WEUSGRBRZNLKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1H-indole-3-thiol with 4-bromobutan-1-amine under basic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for 4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole ring or the amine group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, while the sulfanyl and amine groups can modulate the compound’s activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Moieties
Several analogs replace the indole group with other heterocycles while retaining the sulfanyl-butanamine backbone (Table 1). These modifications influence electronic properties and steric effects:
Key Findings :
Pyridinyl-Substituted Indole Derivatives
Pyridine substituents on the indole ring alter electronic properties and receptor affinity (Table 2):
Key Findings :
Positional Isomers and Amine Variants
Variations in the amine position and sulfur presence significantly alter properties (Table 3):
Key Findings :
Piperazine and CNS-Targeting Derivatives
Piperazine modifications enhance CNS activity (Table 4):
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